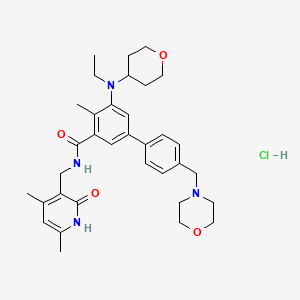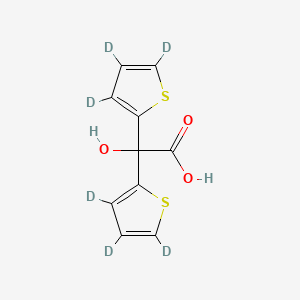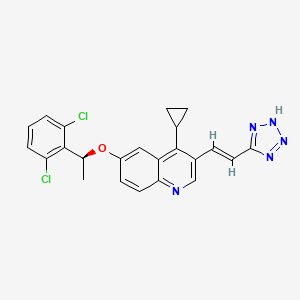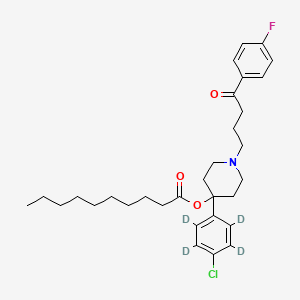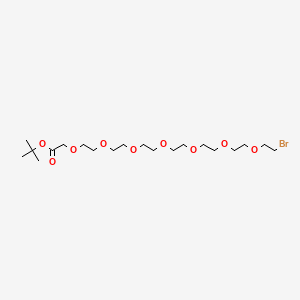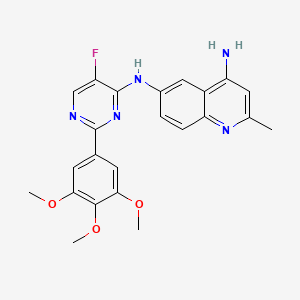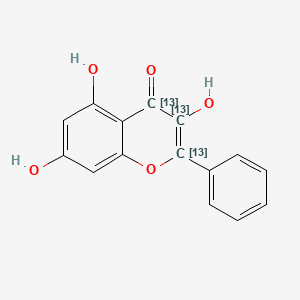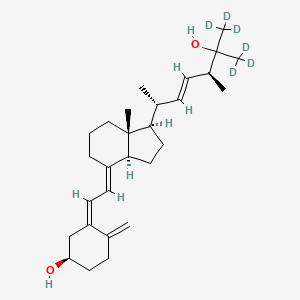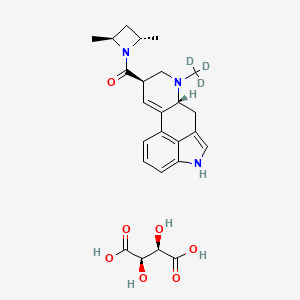
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) is a compound belonging to the lysergamide class. It is a derivative of lysergic acid and is structurally similar to other psychedelic compounds.
準備方法
The synthesis of Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) involves several steps. The synthetic route typically starts with lysergic acid, which undergoes a series of chemical reactions to form the desired compound. The reaction conditions often include the use of specific reagents and catalysts to facilitate the transformation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other compounds. In biology, it is studied for its interactions with various biological targets, including receptors and enzymes. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders. Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
作用機序
The mechanism of action of Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) involves its interaction with specific molecular targets, such as the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways, resulting in the compound’s effects on the central nervous system. The exact molecular pathways involved in its action are still under investigation, but it is known to modulate neurotransmitter release and receptor activity .
類似化合物との比較
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) is structurally similar to other compounds in the lysergamide class, such as lysergic acid diethylamide (LSD), 1cP-LSD, and AL-LAD. it is unique in its specific structural modifications, which confer distinct pharmacological properties. For example, it has a constrained diethylamide group in an azetidine ring, which affects its binding affinity and potency compared to other lysergamides .
Similar compounds include:
- Lysergic acid diethylamide (LSD)
- 1cP-LSD
- AL-LAD
- ETH-LAD
- PRO-LAD
特性
分子式 |
C25H31N3O7 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
[(6aR,9R)-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H25N3O.C4H6O6/c1-12-7-13(2)24(12)21(25)15-8-17-16-5-4-6-18-20(16)14(10-22-18)9-19(17)23(3)11-15;5-1(3(7)8)2(6)4(9)10/h4-6,8,10,12-13,15,19,22H,7,9,11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,13-,15+,19+;1-,2-/m01/s1/i3D3; |
InChIキー |
PBBQWKVPRYKGDF-OZKDZRKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5[C@H](C[C@@H]5C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC1CC(N1C(=O)C2CN(C3CC4=CNC5=CC=CC(=C45)C3=C2)C)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


